

A Comparative Meta-Analysis of Moexipril Versus Other Antihypertensive Agents in Clinical Trials

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Compound of Interest		
Compound Name:	Moexipril Hydrochloride	
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This guide provides a comprehensive comparison of moexipril with other classes of antihypertensive drugs, drawing upon available clinical trial data and systematic reviews. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of moexipril's performance and therapeutic profile.

Mechanism of Action

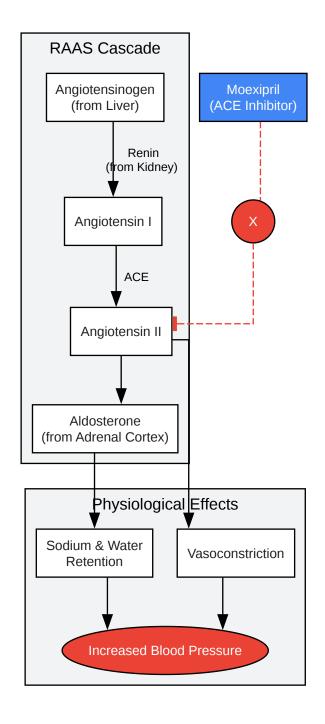
Moexipril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] It is a prodrug that is hydrolyzed in the liver to its active metabolite, moexiprilat.[3] The primary mechanism of action of moexipril is the inhibition of ACE, a key enzyme in the reninangiotensin-aldosterone system (RAAS).[2][4] By blocking ACE, moexiprilat prevents the conversion of angiotensin I to angiotensin II.[2][4][5] This leads to several physiological effects that contribute to blood pressure reduction:

- Vasodilation: Decreased levels of angiotensin II, a potent vasoconstrictor, result in the relaxation and widening of blood vessels, thereby reducing peripheral vascular resistance.
 [4]
- Reduced Aldosterone Secretion: Lower angiotensin II levels lead to decreased secretion of aldosterone from the adrenal cortex.[2][4] This reduces sodium and water retention, contributing to a decrease in blood volume and pressure.[4]



• Inhibition of Bradykinin Degradation: ACE is also responsible for the breakdown of bradykinin, a vasodilator.[2] By inhibiting ACE, moexipril increases bradykinin levels, which may further contribute to its antihypertensive effect through vasodilation.[5]

Signaling Pathway Diagram: Renin-Angiotensin-Aldosterone System (RAAS) and Moexipril's Point of Intervention







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Caption: Moexipril inhibits ACE, blocking Angiotensin II production.

Comparative Efficacy of Moexipril

Clinical trials have demonstrated that once-daily administration of moexipril at doses of 7.5 mg to 15 mg is effective in reducing blood pressure in patients with essential hypertension.[3] Its efficacy has been shown to be comparable to other antihypertensive agents from different drug classes.[3]

Moexipril vs. Diuretics (Hydrochlorothiazide)

A multicentre, placebo-controlled, double-blind study in elderly patients (65-80 years) with essential hypertension compared the antihypertensive efficacy of moexipril (7.5 mg and 15 mg once daily) with hydrochlorothiazide (HCTZ) (25 mg once daily) over an 8-week period.[6]

Treatment Group	Mean Reduction in Sitting Diastolic Blood Pressure (DBP) at 8 Weeks (mmHg)
Moexipril (7.5 mg)	8.7
Moexipril (15 mg)	10.1
Hydrochlorothiazide (25 mg)	10.5
Placebo	3.9

Conclusion: Moexipril was found to be at least as effective as HCTZ in this patient population, with no significant differences observed between the active treatment groups.[6]

Moexipril vs. Calcium Channel Blockers (Verapamil)

In a comparative study, the antihypertensive efficacy of moexipril was contrasted with sustained-release verapamil in patients with essential hypertension.[7]



Treatment Group	Mean Decrease in Sitting Diastolic Blood Pressure (DBP) at 6 Weeks (mmHg)	Mean Decrease in Sitting Diastolic Blood Pressure (DBP) at 24 Weeks (mmHg)
Moexipril (7.5 mg and 15 mg once daily)	11	10
Verapamil SR (180 mg and 240 mg once daily)	9	11

Conclusion: Moexipril demonstrated a comparable antihypertensive effect to sustained-release verapamil over a 24-week treatment period.[7]

Moexipril vs. Other ACE Inhibitors (Enalapril)

A study comparing moexipril and enalapril at equidose treatment (10 mg/kg/day) over 4 weeks in spontaneously hypertensive rats showed comparable decreases in blood pressure and inhibition of plasma ACE.[8] However, ACE inhibition in the aorta, heart, and lung was significantly greater with moexipril than with enalapril.[8]

Tolerability and Adverse Events

Moexipril is generally well-tolerated.[3] The most common adverse events are characteristic of the ACE inhibitor class and include headache, symptoms of upper respiratory tract infection, and cough.[3]

A network meta-analysis of 135 randomized controlled trials assessed the risk of cough induced by different ACEIs.[9] The findings ranked moexipril as having the highest likelihood of inducing cough among the eleven ACEIs included in the analysis.[9] The relative risk of cough for ACE inhibitors as a class compared to placebo was 2.21.[9]

Experimental Protocols

Study Design for Moexipril vs. Hydrochlorothiazide in Elderly Patients:[6] This was a multicentre, placebo-controlled, double-blind, parallel-group study. Patients aged 65 to 80 years with essential hypertension (sitting DBP ≥ 95 mmHg) were randomized to receive either



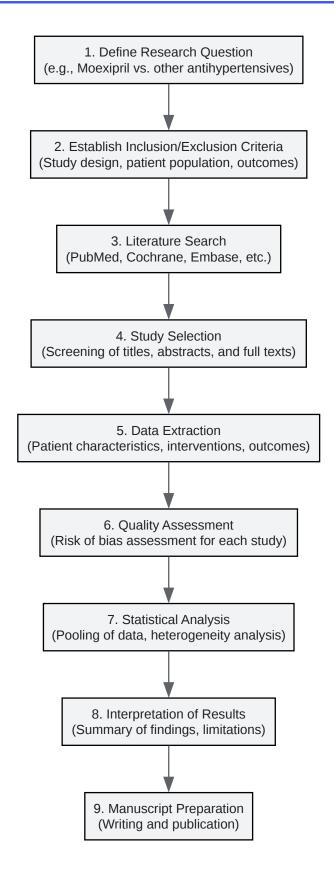


moexipril (7.5 mg or 15 mg once daily), hydrochlorothiazide (25 mg once daily), or placebo for 8 weeks.

Study Design for Moexipril vs. Verapamil:[7] In this study, 88 patients were randomized to receive moexipril and 90 to receive verapamil. At the end of the initial 6 weeks of active treatment, sitting diastolic blood pressure was measured. The treatment period extended to 24 weeks.

Workflow for a Meta-Analysis of Clinical Trials





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Caption: A typical workflow for conducting a meta-analysis.



Summary

The available evidence from individual clinical trials suggests that moexipril is an effective antihypertensive agent with an efficacy comparable to that of other commonly used drugs such as hydrochlorothiazide and verapamil.[3][6][7] While it shares a similar tolerability profile with other ACE inhibitors, a network meta-analysis indicates a potentially higher incidence of cough. [3][9] Further head-to-head large-scale clinical trials and a dedicated meta-analysis would be beneficial to more definitively establish the comparative efficacy and safety profile of moexipril against a wider range of antihypertensive therapies.

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